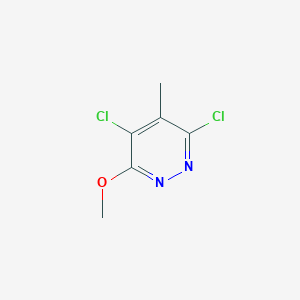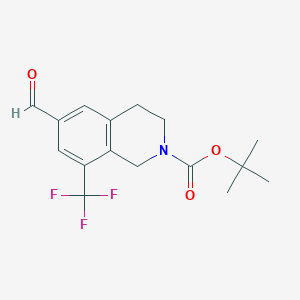
1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene is a versatile organic compound characterized by its bromine, difluoromethyl, and ethylsulfonyl functional groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene can be synthesized through several methods, including:
Halogenation: Bromination of 2-(difluoromethyl)-4-(ethylsulfonyl)benzene using bromine (Br2) in the presence of a suitable catalyst.
Sulfonylation: Introduction of the ethylsulfonyl group to 1-bromo-2-(difluoromethyl)benzene using ethanesulfonyl chloride (C2H5SO2Cl) under controlled conditions.
Industrial Production Methods: In an industrial setting, large-scale synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Reduction of the bromine atom to form the corresponding hydrocarbon.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Various nucleophiles such as sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: 1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzoic acid.
Reduction: 1-ethylsulfonyl-2-(difluoromethyl)benzene.
Substitution: 1-azido-2-(difluoromethyl)-4-(ethylsulfonyl)benzene.
Aplicaciones Científicas De Investigación
1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studying the effects of halogenated compounds on biological systems and their potential as bioactive molecules.
Medicine: Investigating its potential as a therapeutic agent or intermediate in drug synthesis.
Industry: Employed in the production of advanced materials and polymers.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its bromine atom can participate in electrophilic aromatic substitution reactions, while the difluoromethyl group can influence the electronic properties of the molecule. The exact mechanism depends on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene is unique due to its combination of functional groups. Similar compounds include:
1-Bromo-2-(difluoromethyl)benzene: Lacks the ethylsulfonyl group.
1-Bromo-4-(ethylsulfonyl)benzene: Lacks the difluoromethyl group.
2-Bromo-1-(difluoromethyl)benzene: Different position of the bromine atom.
Propiedades
Fórmula molecular |
C9H9BrF2O2S |
|---|---|
Peso molecular |
299.13 g/mol |
Nombre IUPAC |
1-bromo-2-(difluoromethyl)-4-ethylsulfonylbenzene |
InChI |
InChI=1S/C9H9BrF2O2S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5,9H,2H2,1H3 |
Clave InChI |
CHVCNOCIPUXUGX-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclopropyl[(3r)-3-({4-[6-Hydroxy-2-(Naphthalen-2-Yl)-1h-Benzimidazol-1-Yl]pyrimidin-2-Yl}amino)piperidin-1-Yl]methanone](/img/structure/B15361533.png)




![Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B15361573.png)


![Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B15361606.png)


![8-Bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine](/img/structure/B15361617.png)
